molecular formula C10H9NO2S B14504295 Benzyl (thiocyanato)acetate CAS No. 64181-51-7

Benzyl (thiocyanato)acetate

Cat. No.: B14504295
CAS No.: 64181-51-7
M. Wt: 207.25 g/mol
InChI Key: UGWVIMPWUBHOOB-UHFFFAOYSA-N
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Description

Benzyl (thiocyanato)acetate is an organic compound that features a benzyl group attached to an acetate moiety, with a thiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing benzyl (thiocyanato)acetate involves the thiocyanation of benzylic compounds. A notable approach is the AIBN-initiated direct thiocyanation of benzylic sp3 C–H bonds using N-thiocyanatosaccharin . This method leverages a free radical reaction pathway to construct the benzylic sp3 C–SCN bond, resulting in high product yields.

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available raw materials and optimized reaction conditions to ensure high efficiency and yield. The process may include the use of microwave-promoted nucleophilic substitution of alkyl halides or tosylates with alkali thiocyanates in aqueous media .

Chemical Reactions Analysis

Types of Reactions: Benzyl (thiocyanato)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various thiocyanate derivatives.

    Oxidation Reactions: Products may include sulfoxides or sulfones.

    Reduction Reactions: Products may include thiols or thioethers.

Scientific Research Applications

Benzyl (thiocyanato)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (thiocyanato)acetate involves its interaction with molecular targets through the thiocyanate group. This group can participate in nucleophilic substitution reactions, forming covalent bonds with target molecules. The pathways involved may include the activation of specific enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: Benzyl (thiocyanato)acetate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable products makes it a valuable compound in research and industry.

Properties

CAS No.

64181-51-7

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

benzyl 2-thiocyanatoacetate

InChI

InChI=1S/C10H9NO2S/c11-8-14-7-10(12)13-6-9-4-2-1-3-5-9/h1-5H,6-7H2

InChI Key

UGWVIMPWUBHOOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC#N

Origin of Product

United States

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